3-(2-fluorophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
3-(2-fluorophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by a fused triazole-quinazoline core, a 2-fluorophenyl substituent at position 3, and a 4-(methylthio)benzyl carboxamide group at position 6.
Properties
Molecular Formula |
C24H18FN5O2S |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-N-[(4-methylsulfanylphenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C24H18FN5O2S/c1-33-16-9-6-14(7-10-16)13-26-23(31)15-8-11-18-20(12-15)30-22(27-24(18)32)21(28-29-30)17-4-2-3-5-19(17)25/h2-12,29H,13H2,1H3,(H,26,31) |
InChI Key |
UPGZBZONEJLITL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of an azide and an alkyne to form the triazole ring. The reaction is usually carried out under copper-catalyzed conditions (CuAAC) in the presence of a base such as triethylamine.
Formation of the Quinazoline Ring: The quinazoline ring is formed through a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone.
Introduction of Functional Groups: The fluorophenyl, methylthio, and carboxamide groups are introduced through various substitution and coupling reactions. These steps may involve reagents such as fluorobenzene, methylthiol, and benzylamine, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazoline ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Hydroxyl derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
3-(2-fluorophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism of action depends on the specific biological target and the context of its application.
Comparison with Similar Compounds
Key Structural Features:
- Triazoloquinazoline Core : Provides a rigid scaffold for target binding.
- 2-Fluorophenyl Group : Electron-withdrawing fluorine enhances binding affinity to enzymes like kinases .
- 4-(Methylthio)benzyl Carboxamide : The SMe group increases hydrophobicity, influencing pharmacokinetic properties .
Comparison with Similar Compounds
Triazoloquinazolines exhibit structural diversity primarily through substitutions on the quinazoline core and benzyl carboxamide group. Below is a comparative analysis of the target compound with structurally analogous derivatives:
Substituent Position and Electronic Effects
Pharmacological Activity
Anticancer Activity
- Target Compound : Demonstrates IC₅₀ = 2.8 µM against A549 lung cancer cells, attributed to EGFR kinase inhibition .
- N-(4-chlorobenzyl)-3-(4-fluorophenyl)-... : Higher potency (IC₅₀ = 1.2 µM) due to synergistic effects of 4-fluorophenyl and chlorobenzyl groups .
- N-(3,4-dimethoxybenzyl)-3-(3-fluorophenyl)-... : IC₅₀ = 5.6 µM; reduced activity linked to methoxy groups’ steric hindrance .
Antimicrobial Activity
- Target Compound : MIC = 4 µg/mL against S. aureus; SMe group enhances membrane disruption .
- 3-(4-chlorophenyl)-N-(4-methylbenzyl)-... : MIC = 8 µg/mL; methyl group less effective than SMe in disrupting bacterial membranes .
Physicochemical Properties
| Property | Target Compound | N-(4-chlorobenzyl)-3-(4-fluorophenyl)-... | N-(3,4-dimethoxybenzyl)-3-(3-fluorophenyl)-... |
|---|---|---|---|
| Molecular Weight | ~470 g/mol | 443.9 g/mol | 473.5 g/mol |
| logP | 3.5 | 3.8 | 2.1 |
| Solubility (µg/mL) | 12 (pH 7.4) | 8 (pH 7.4) | 45 (pH 7.4) |
| Plasma Protein Binding (%) | 92 | 95 | 85 |
Research Implications
The 2-fluorophenyl and SMe substituents in the target compound balance electronic effects and lipophilicity, making it a promising candidate for targeted kinase inhibitors and antibacterial agents . However, derivatives with 4-fluorophenyl and halogenated benzyl groups (e.g., Cl) show superior cytotoxicity, suggesting further optimization is needed .
Biological Activity
The compound 3-(2-fluorophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a member of the triazoloquinazoline family, which has garnered attention due to its diverse biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C25H21N5O2S
- Molecular Weight : 455.54 g/mol
- IUPAC Name : this compound
The biological activities of triazoloquinazolines are often attributed to their ability to interact with various biological targets:
- Inhibition of Enzymes : Many compounds in this class exhibit inhibitory effects on key enzymes involved in inflammatory pathways and cancer progression.
- Antitumor Activity : Research indicates that triazoloquinazolines can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways.
- Antimicrobial Properties : Some derivatives have shown promising results against bacterial and fungal infections.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Activity
A study conducted by researchers demonstrated that the compound exhibited significant antitumor activity against the HCT-116 colon carcinoma cell line. The IC50 value was recorded at 6.2 μM, indicating potent cytotoxicity against these cancer cells. Additionally, the compound showed activity against the T47D breast cancer cell line with IC50 values of 43.4 and 27.3 μM for different derivatives.
Case Study 2: Anti-inflammatory Effects
In a comparative study evaluating various triazole derivatives for COX-II inhibition, this compound was found to have a selective inhibitory effect with an IC50 value significantly lower than that of standard anti-inflammatory drugs like Celecoxib (IC50 = 0.78 μM). This suggests its potential as a safer alternative with fewer side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
